molecular formula C18H22N4O2 B2781199 4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide CAS No. 2034349-32-9

4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Cat. No.: B2781199
CAS No.: 2034349-32-9
M. Wt: 326.4
InChI Key: WMDOFDSHIASQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide (CAS 2034349-32-9) is a small molecule compound with a molecular formula of C18H22N4O2 and a molecular weight of 326.39 g/mol. This chemical features a unique cinnolinone core structure and is a subject of significant interest in chemical biology and pharmaceutical research, particularly for its potential to modulate protein-protein interactions and enzyme activity [ 1 ]. Recent preclinical studies highlight its promise as a selective kinase inhibitor. Research indicates it exhibits high affinity for the ATP-binding site of specific kinase targets involved in inflammatory and oncogenic pathways, demonstrating potent anti-proliferative effects in cancer cell lines [ 1 ]. Beyond oncology, this compound has shown potential in neurodegenerative disease models. A key study reported its ability to cross the blood-brain barrier and modulate tau protein aggregation, a pathological hallmark of Alzheimer's disease, leading to a significant reduction in tau pathology and improved cognitive function in transgenic mouse models [ 1 ]. The compound is offered for research applications and is a valuable tool for investigating kinase function, cancer biology, and the mechanisms underlying tauopathy in neurodegenerative conditions. It is supplied with comprehensive analytical data. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(dimethylamino)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-21(2)15-7-4-12(5-8-15)18(24)19-14-6-9-16-13(10-14)11-17(23)22(3)20-16/h4-5,7-8,11,14H,6,9-10H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDOFDSHIASQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the hexahydrocinnolinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethylamino group: This step may involve nucleophilic substitution reactions.

    Coupling with benzamide: The final step involves coupling the hexahydrocinnolinone derivative with a benzamide precursor under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Compound A : N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide
  • Core Structure: Triazine ring with multiple dimethylamino and pyrrolidinyl substituents.
  • Key Differences: The triazine core (vs. hexahydrocinnolin) introduces planar geometry, enhancing π-π stacking but reducing conformational flexibility. The presence of multiple dimethylamino groups increases polarity compared to the target compound .
  • Potential Applications: Likely used in coordination chemistry or as a chelating agent due to its triazine backbone and nitrogen-rich substituents.
Compound B : 3-{4-[5-(1,3-Dimethyl-2-oxo-1,2-dihydroquinolin-6-ylamino)-5-oxopentyloxy]-benzylamino}-N-hydroxy-4-methoxybenzamide (Compound 32 in )
  • Core Structure: Quinoline ring with a hydroxybenzamide side chain.
  • Key Differences: The aromatic quinoline core (vs. partially saturated cinnolin) may improve binding to hydrophobic enzyme pockets. The hydroxamic acid group (N-hydroxy) in Compound B enhances HDAC inhibition, a feature absent in the target compound .
  • Biological Activity : Demonstrated dual HDAC6/8 inhibition (IC₅₀ < 100 nM) due to its zinc-binding hydroxamate group.

Key Observations :

  • The target compound lacks the hydroxamic acid group critical for HDAC inhibition in Compound B, suggesting divergent therapeutic applications.
  • The hexahydrocinnolin core may offer improved metabolic stability over the aromatic quinoline in Compound B due to reduced oxidative susceptibility.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The dimethylamino group in the target compound likely enhances aqueous solubility compared to Compound A’s triazine-based structure, which is more lipophilic due to pyrrolidinyl substituents.
  • Metabolic Stability: The saturated cinnolin ring in the target compound may reduce first-pass metabolism relative to Compound B’s aromatic quinoline, which is prone to CYP450-mediated oxidation .

Biological Activity

4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews its synthesis, molecular characteristics, and biological activities based on available research.

Molecular Characteristics

The compound has the following molecular properties:

  • Molecular Formula : C18_{18}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 326.4 g/mol
  • CAS Number : 2034349-32-9

Synthesis

The synthesis of 4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide typically involves multi-step organic reactions that incorporate both the dimethylamino and hexahydrocinnoline moieties. The synthetic pathway often includes the formation of the hexahydrocinnoline core followed by functionalization to introduce the amide and dimethylamino groups.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Anticancer Properties

  • Inhibition of Kinases : The compound has been evaluated for its inhibitory activity against various receptor tyrosine kinases (RTKs). In particular:
    • It showed potent inhibition against EGFR (Epidermal Growth Factor Receptor) and other kinases involved in cancer progression.
    • Compounds with similar structures demonstrated IC50_{50} values ranging from 5.6 μM to 40 μM against different cancer cell lines including K562 (chronic myelogenous leukemia) and HL60 (promyelocytic leukemia) .
  • Cell Line Studies : The compound's cytotoxicity was assessed across multiple cell lines:
    • K562 Cells : IC50_{50} values were reported at 5.6 μM.
    • HL60 Cells : IC50_{50} values reached as low as 5.6 μM for certain analogs .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of kinase activity, which is crucial for cancer cell proliferation and survival. The binding affinity to the active sites of target kinases allows it to disrupt signaling pathways essential for tumor growth.

Case Studies

Several studies have focused on the efficacy of related compounds in clinical settings:

  • Study on Anticancer Activity : A comprehensive study evaluated a series of compounds similar to 4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide against various cancer types. The results indicated that compounds with structural similarities often exhibited moderate to significant activity against hematological malignancies .
  • Docking Studies : Molecular docking studies have been performed to predict the binding affinities and orientations of the compound within the active sites of target kinases. These studies suggest that structural modifications can enhance binding efficiency and selectivity towards specific kinases .

Comparative Table of Biological Activity

CompoundTarget KinaseIC50_{50} (μM)Cell Line
Compound AEGFR5.6K562
Compound BPDGFR31HL60
Compound CHER240MCF7

Q & A

Q. What are the standard synthetic protocols for preparing 4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide, and how are critical reaction conditions optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and condensation. Key steps include:

  • Reagent selection : Use of dimethylamine derivatives for introducing the dimethylamino group and benzamide coupling agents (e.g., activated carbonyl intermediates).
  • Condition optimization : Reflux under controlled temperatures (e.g., 80–100°C) and inert atmospheres (N₂/Ar) to prevent oxidation. Reaction times are monitored via TLC or HPLC to ensure completion .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are discrepancies in spectral data resolved?

Core characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., dimethylamino protons at δ 2.8–3.1 ppm, carbonyl signals at δ 165–170 ppm). Discrepancies in peak splitting (e.g., due to rotamers) are resolved by variable-temperature NMR .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. Discrepancies between batches are investigated via spiking with authentic standards or LC-MS for mass verification .
  • Thermal analysis : Melting point determination (e.g., 180–185°C) and DSC to identify polymorphic forms .

Q. What initial biological screening assays are recommended to evaluate its bioactivity, and how are false positives mitigated?

  • In vitro assays : Enzymatic inhibition (e.g., kinase or HDAC assays) using fluorescence-based substrates. Dose-response curves (IC₅₀) are generated with triplicate measurements to ensure reproducibility .
  • Cell-based assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with controls for solvent interference (e.g., DMSO <0.1%) .
  • False positive mitigation : Include counter-screens (e.g., orthogonal assays) and use of inactive analogs to confirm target specificity .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing side products like N-alkylated byproducts?

  • Design of Experiments (DoE) : Systematic variation of solvent polarity (e.g., DMF vs. THF), base strength (e.g., K₂CO₃ vs. NaH), and stoichiometry to identify optimal parameters .
  • In-situ monitoring : Use of FTIR or Raman spectroscopy to track intermediate formation and adjust reaction dynamics in real time .
  • Byproduct suppression : Pre-activation of the cinnolinone core with Boc-protection to reduce unwanted alkylation .

Q. How should researchers reconcile contradictory data in biological activity across different studies (e.g., varying IC₅₀ values)?

  • Assay standardization : Compare buffer conditions (e.g., pH, ionic strength) and enzyme sources (recombinant vs. cell lysate). For example, HDAC inhibition may vary with isoform specificity .
  • Structural validation : Confirm compound integrity in biological matrices via LC-MS to rule out degradation .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 3,4-dimethoxybenzamide derivatives) to identify trends in substituent effects .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

  • Systematic substitution : Synthesize derivatives with modifications at the dimethylamino group (e.g., diethylamino, pyrrolidino) or benzamide ring (e.g., halogenation). Test in parallel against target enzymes .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses and guide rational design. Validate with mutagenesis (e.g., alanine scanning of enzyme active sites) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions using QSAR models .

Q. What advanced pharmacological assays are recommended to assess in vivo efficacy and mechanism of action?

  • In vivo models : Xenograft studies in immunocompromised mice (e.g., HCT-116 colorectal tumors) with pharmacokinetic profiling (plasma half-life, bioavailability) .
  • Target engagement : Use of fluorescent probes (e.g., CETSA) to confirm binding in tumor tissues .
  • Omics integration : RNA-seq or proteomics to identify downstream pathways affected by treatment (e.g., apoptosis markers like caspase-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.